molecular formula C23H18ClN3O5S B2453066 Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-69-1

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2453066
CAS RN: 851950-69-1
M. Wt: 483.92
InChI Key: VYTVEWSNTCWXQN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18ClN3O5S and its molecular weight is 483.92. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have explored the synthesis of novel thieno[2,3-c]pyridazines, starting from compounds such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, to develop new compounds with potential antibacterial properties. For example, one study detailed the preparation of various novel thieno[2,3-c]pyridazines, demonstrating their synthesis through reactions with ethyl chloroacetate and other reagents, followed by evaluations of their antibacterial activities (Al-Kamali et al., 2014). Similarly, the synthesis of related heterocycles has been reported, where compounds were tested for antibacterial and antifungal activities, highlighting the chemical versatility and potential pharmacological applications of these compounds (Radwan & Bakhite, 1999).

Antimicrobial Potential

The exploration of thieno[2,3-c]pyridazine derivatives extends to the evaluation of their antimicrobial properties. Studies have synthesized various derivatives, such as ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, and subjected them to antimicrobial activity tests against a range of pathogens. The research indicates promising antimicrobial potential for some synthesized compounds, suggesting their utility in developing new antimicrobial agents (Sirakanyan et al., 2015; Gad et al., 2020).

Chemical Synthesis and Biological Activity

The chemical synthesis of thieno[2,3-c]pyridazine derivatives and their potential biological activities continue to be an area of active research. New synthetic routes and methods have been developed to create a variety of compounds within this class, with subsequent investigations into their biological effects. These studies not only contribute to the understanding of the chemical properties of these compounds but also open possibilities for their application in treating microbial infections and possibly other conditions (Sah et al., 2014).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-2-31-23(30)20-17-13-33-21(25-18(28)12-32-16-6-4-3-5-7-16)19(17)22(29)27(26-20)15-10-8-14(24)9-11-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVEWSNTCWXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate

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